Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Overview
Description
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that 5h-pyrrolo[2,3-b]pyrazine derivatives, which are structurally similar, have shown significant activity on kinase inhibition .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, indicating that they could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are essential for DNA biosynthesis . The inhibition of these enzymes leads to cell death, making this compound a potential candidate for anticancer therapies.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit potent anti-necroptotic activity in both human and mouse cellular assays . This activity is associated with its ability to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to and inhibits thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to the disruption of DNA biosynthesis . Additionally, it inhibits receptor-interacting protein kinase 1 (RIPK1), thereby preventing necroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while at higher doses, it may cause toxic or adverse effects. For instance, high doses of similar compounds have been associated with toxicity in animal models . Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA biosynthesis . The inhibition of these enzymes disrupts the metabolic flux, leading to cell death. Additionally, it may affect metabolite levels, further influencing cellular metabolism.
Properties
IUPAC Name |
methyl 6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)6-4-2-5(12)11-7(4)10-3-9-6/h3H,2H2,1H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTITZWDWJHRMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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